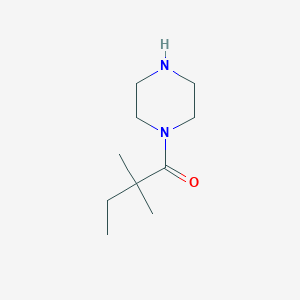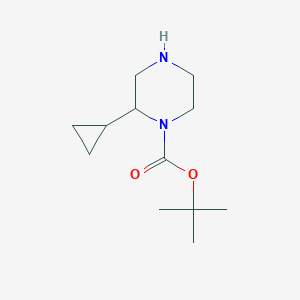![molecular formula C11H15BrClNO2 B3093191 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride CAS No. 1240578-15-7](/img/structure/B3093191.png)
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride
Descripción general
Descripción
This compound, also known as 2-bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride, has a molecular formula of C11H15BrClNO2 and a molecular weight of 308.6 . It is used in various products such as washing & cleaning products, polishes and waxes, biocides (e.g. disinfectants, pest control products) and cosmetics and personal care products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, late-stage functionalization of the ortho-position was carried out through a palladium (II)-catalyzed C–H activation, resulting in ortho-brominated azobenzenes .Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment :
- M. Pişkin et al. (2020) discussed the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituting with new benzenesulfonamide derivative groups containing Schiff base. These compounds have potential as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Antimalarial Effects :
- Guo Bao-zhong (1984) synthesized compounds from 2-nitro-4-methoxy-5-bromo-acetanilide that exhibited strong antimalarial activity, offering a promising direction for malaria treatment (Guo, 1984).
Electrochemical and Magnetic Properties :
- P. Amudha et al. (1999) explored the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, revealing their unique spectral, electrochemical, and magnetic behaviors (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Pharmaceutical Chemistry Research :
- Studies such as that by Gevorgyan et al. (1989) focused on synthesizing hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, offering insights into their potential local anesthetic and anti-inflammatory activities (Gevorgyan et al., 1989).
Natural Product Derivatives and Cancer Research :
- Research by Jielu Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides showed these compounds' structures and evaluated their activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Synthesis and Antidepressant Activity :
- Xiao Xin (2007) synthesized 2-Aryl-3-methyl-5-phenylmorpholine compounds and tested their antidepressant activities, highlighting the potential of these compounds in psychiatric treatment (Xin, 2007).
Antibacterial and Antioxidant Activities :
- A study by Abidemi Iyewumi Oloyede-Akinsulere et al. (2018) on substituted tridentate salicylaldimines showed significant antibacterial and antioxidant activities, which could be critical in developing new therapeutic agents (Oloyede-Akinsulere et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to targetInhA, the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis . This protein plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
Based on the structure and the presence of a benzylic position, it can be inferred that it may undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the formation of a resonance-stabilized carbocation at the benzylic position .
Biochemical Pathways
Given its potential interaction with inha, it may impact thefatty acid synthesis pathway in Mycobacterium tuberculosis . This could lead to the inhibition of mycolic acid production, disrupting the formation of the bacterial cell wall.
Result of Action
If it does inhibit inha as suggested, it could lead to thedisruption of mycolic acid production , potentially leading to the death of Mycobacterium tuberculosis cells.
Action Environment
It’s worth noting that the reactions at the benzylic position can be influenced by factors such astemperature, pH, and the presence of other reactive species .
Propiedades
IUPAC Name |
2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h3,5-6,13-14H,1,4,7H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHSIQGNZFFSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240578-15-7 | |
| Record name | Phenol, 2-bromo-6-methoxy-4-[(2-propen-1-ylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240578-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)
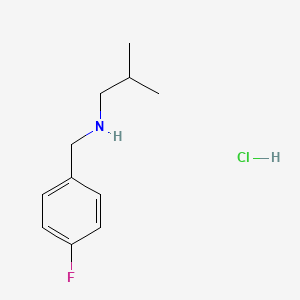
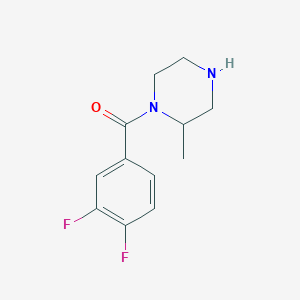
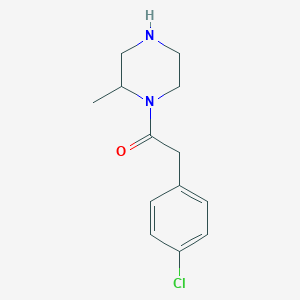

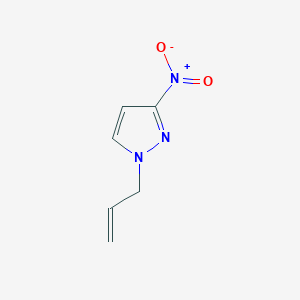
![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

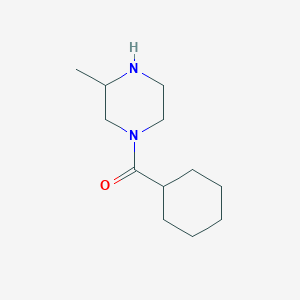
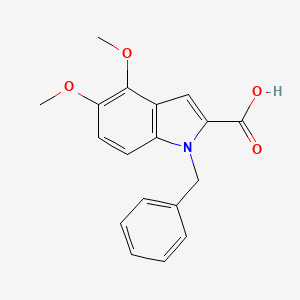
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)
